molecular formula C6H7F3IN3O2S B2668491 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide CAS No. 1946822-50-9

3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide

Cat. No.: B2668491
CAS No.: 1946822-50-9
M. Wt: 369.1
InChI Key: NMTIISAUNQGLJA-UHFFFAOYSA-N
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Description

3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide is a chemical compound with the molecular formula C6H7F3IN3O2S. This compound is characterized by the presence of an iodine atom, a trifluoropropyl group, and a pyrazole ring with a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide typically involves the reaction of 3,3,3-trifluoropropylamine with pyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate
  • 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride
  • 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonic acid

Uniqueness

3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide is unique due to its combination of an iodine atom, a trifluoropropyl group, and a sulfonamide group. This combination imparts specific chemical properties, such as high reactivity in substitution reactions and strong binding affinity to certain molecular targets, making it valuable for various research applications.

Properties

IUPAC Name

3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3IN3O2S/c7-6(8,9)1-2-13-3-4(5(10)12-13)16(11,14)15/h3H,1-2H2,(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTIISAUNQGLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(F)(F)F)I)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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